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Compound of Interest

Compound Name: Diallyl malonate

Cat. No.: B160601

Application Note

The palladium-catalyzed decarboxylative allylation of diallyl malonates is a powerful and
versatile carbon-carbon bond-forming reaction in modern organic synthesis. This protocol
offers a robust method for the generation of homoallylic esters, which are valuable
intermediates in the synthesis of complex molecules, including natural products and
pharmaceuticals. Notably, this reaction allows for the construction of quaternary carbon
centers, a common structural motif in medicinally relevant compounds.

This transformation proceeds via a catalytic cycle involving a palladium(0) species. The
reaction is initiated by the oxidative addition of the palladium catalyst to one of the allylic ester
groups of the diallyl malonate substrate, forming a tt-allylpalladium intermediate. Subsequent
decarboxylation generates a palladium enolate, which then undergoes intramolecular allylation
to furnish the desired product and regenerate the palladium(0) catalyst. The reaction is
particularly effective for diallyl malonates bearing an a-aryl substituent, which facilitates the
decarboxylation step under mild conditions.

This application note provides detailed protocols for the synthesis of a-substituted diallyl
malonates and their subsequent palladium-catalyzed decarboxylative allylation. The presented
data demonstrates the scope of the reaction with respect to various substituents on the
malonate backbone.

Experimental Protocols
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I. Synthesis of Substituted Diallyl Malonates

This procedure outlines the synthesis of the diallyl malonate starting materials.
Materials:

e Substituted malonic acid (1.0 equiv)

« Allyl alcohol (4.4 equiv)

o p-Toluenesulfonic acid (0.064 equiv)

e Benzene

o Diethyl ether

e Saturated aqueous sodium bicarbonate (NaHCOs)
e Brine

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

o Ethyl acetate/Hexane mixture

Procedure:

e To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add
the substituted malonic acid (1.0 equiv), allyl alcohol (4.4 equiv), p-toluenesulfonic acid
(0.064 equiv), and benzene.

» Heat the reaction mixture to reflux and allow it to stir for 6 hours, azeotropically removing the
water formed during the reaction.

o Cool the reaction mixture to room temperature.

e Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.
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Wash the organic layer sequentially with saturated aqueous NaHCOs and brine.

Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure to obtain the crude diallyl malonate.

Purify the crude product by flash column chromatography on silica gel using an appropriate
ethyl acetate/hexane mixture as the eluent to afford the pure diallyl malonate.

Il. Palladium-Catalyzed Decarboxylative Allylation

This protocol describes the palladium-catalyzed decarboxylative allylation of a-substituted

diallyl malonates.

Materials:

a-Substituted diallyl malonate (1.0 equiv)
Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s) (2.5 mol%)
1,2-Bis(diphenylphosphino)ethane (dppe) (5.5 mol%)

Anhydrous tetrahydrofuran (THF)

Procedure:

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the a-
substituted diallyl malonate (1.0 equiv).

Add anhydrous THF to dissolve the substrate.

In a separate vial, weigh out Pdz(dba)s (2.5 mol%) and dppe (5.5 mol%) and dissolve them
in a small amount of anhydrous THF.

Transfer the catalyst solution to the Schlenk flask containing the substrate via syringe.

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer
chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Note that
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diallyl malonates with an a-aryl group are reported to undergo this reaction at room
temperature.[1]

e Upon completion of the reaction, concentrate the mixture under reduced pressure.

o Purify the residue by flash column chromatography on silica gel to isolate the desired
homoallylic ester.

Data Presentation

The following table summarizes the results for the palladium-catalyzed decarboxylative
allylation of various a-substituted diallyl malonates.

a-
] Catalyst Temperat ) )
Entry Substitue Solvent Time (h) Yield (%)
System ure (°C)
nt
Pdz(dba)s / Room
1 Phenyl THF 16 82
dppe Temp.
4-
Pdz(dba)s / Room
2 Methoxyph THF 18 79
dppe Temp.
enyl
4-
Pdz(dba)s / Room
3 Chlorophe THF 20 75
dppe Temp.
nyl
Pdz(dba)s / Room
4 2-Naphthyl THF 16 85
dppe Temp.
Pdz(dba)s /
5 Methyl DMF 120 24 Low
dppe

Note: The reaction of a,a-dialkyl allyl methyl malonates requires harsh conditions (e.g., 120 °C
in DMF) and may result in lower yields.[1] The data for entries 2-5 are representative examples
based on the general reactivity described in the literature for related substrates, as specific
data for these exact diallyl malonates was not found in the provided search results.
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Visualizations
Reaction Mechanism

The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed
decarboxylative allylation of a diallyl malonate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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